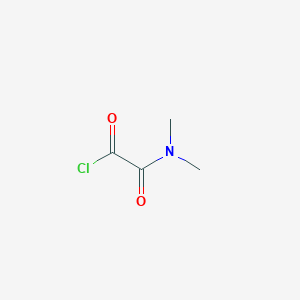

2-(Dimethylamino)-2-oxoacetyl chloride

Description

Contextual Significance in Contemporary Organic Synthesis

Acyl chlorides are well-established as highly reactive intermediates in organic synthesis, prized for their ability to readily participate in nucleophilic acyl substitution reactions. This reactivity makes them valuable precursors for the synthesis of esters, amides, and other carboxylic acid derivatives. ambeed.comevitachem.comchemsrc.com The presence of the dimethylamino group in 2-(Dimethylamino)-2-oxoacetyl chloride introduces an additional functional handle that can influence the compound's reactivity and solubility, and can be a site for further chemical modification.

While the broader class of acyl chlorides is fundamental to modern organic synthesis, specific data on the contextual significance of this compound in contemporary research is limited. Its structural relative, oxalyl chloride, is widely used for the conversion of carboxylic acids to acyl chlorides and in various other transformations. evitachem.com However, dedicated studies highlighting the unique advantages or widespread use of this compound in cutting-edge synthetic methodologies are not readily found in publicly available literature. Its utility is likely centered on its role as a building block for introducing the N,N-dimethyloxamoyl group into molecules, which may be of interest in medicinal chemistry and materials science.

Historical Development and Early Applications in Chemical Transformations

The historical development of many fundamental reagents is well-documented; for instance, oxalyl chloride was first prepared in 1892. evitachem.com However, specific information regarding the first synthesis and early applications of this compound is not prominently available in the surveyed scientific literature.

Generic methods for the preparation of acyl chlorides from their corresponding carboxylic acids using reagents like thionyl chloride or phosphorus pentachloride have been known for over a century. ambeed.com It is plausible that this compound was first prepared through a similar route from N,N-dimethyloxamic acid. A patent from 1965 describes the reaction of N-substituted carbamic acid esters with oxalyl chloride to produce related oxamoyl chlorides, indicating that chemistry in this family of compounds was being explored during that period. google.com Without direct historical accounts, its early use was likely in exploratory chemical studies rather than in large-scale industrial applications.

Scope of Academic Inquiry into the Compound's Reactivity and Utility

The extent of academic inquiry specifically focused on the reactivity and utility of this compound appears to be limited. While numerous chemical suppliers list the compound and its hydrochloride salt in their catalogs, in-depth academic studies detailing its reaction kinetics, substrate scope, or application in the synthesis of complex target molecules are not widely published. ambeed.comnih.govsigmaaldrich.com

Research into related compounds, such as N,N-dialkylcarbamoyl chlorides, has explored their solvolysis and reaction mechanisms. ambeed.com Furthermore, the use of various coupling reagents in peptide synthesis is an active area of research, but specific studies highlighting this compound as a key reagent in this field are not prevalent. peptide.comuni-kiel.depeptide.com The available information is largely confined to basic chemical data and supplier information, suggesting that the full potential of this compound as a synthetic tool has yet to be extensively investigated or reported in peer-reviewed literature.

Chemical Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C4H6ClNO2 |

| Molecular Weight | 135.55 g/mol |

| CAS Number | 50680-54-1 |

Interactive Data Table: Computed Properties

This table presents computed molecular properties for this compound, providing insights into its chemical nature.

| Descriptor | Value |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 135.013806 g/mol |

| Monoisotopic Mass | 135.013806 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 8 |

| Formal Charge | 0 |

| Complexity | 164 |

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-oxoacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-6(2)4(8)3(5)7/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSSLRVAYVVBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516742 | |

| Record name | (Dimethylamino)(oxo)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50680-54-1 | |

| Record name | (Dimethylamino)(oxo)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Dimethylamino 2 Oxoacetyl Chloride

Fundamental Reactivity as an Acylating Agent

As an acylating agent, 2-(dimethylamino)-2-oxoacetyl chloride is employed to introduce the 2-(dimethylamino)-2-oxoacetyl group into other molecules. Its reactivity is governed by the electronic properties of its two carbonyl centers and the interplay between the amide and chloride functionalities.

Electrophilic Nature of the Carbonyl Centers

The molecule contains two carbonyl groups, each with a different electronic environment. The carbon atom of the acyl chloride group (-COCl) is significantly more electrophilic than the carbon of the amide group (-CON(CH₃)₂). This difference is attributed to several factors:

Inductive Effect : The highly electronegative chlorine atom strongly withdraws electron density from the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.

Resonance : The lone pair of electrons on the nitrogen atom of the dimethylamino group can be delocalized into the amide carbonyl group. This resonance effect increases the electron density on the amide carbonyl carbon, thereby reducing its electrophilicity. Conversely, the resonance overlap between the larger chlorine atom (in the 3p orbital) and the carbon (in the 2p orbital) of the acyl chloride is less effective. libretexts.org This poor orbital overlap means the chlorine's lone pairs do less to stabilize the carbonyl carbon, leaving it more electrophilic. libretexts.org

Consequently, nucleophilic attack almost exclusively occurs at the acyl chloride carbonyl carbon, as it is the more reactive electrophilic site.

Role of the Amide and Halide Functional Groups in Reactivity

The reactivity of this compound is a direct consequence of the properties of its functional groups:

Acyl Chloride : The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl) and is stable on its own. The presence of this leaving group is the primary reason for the high reactivity of acyl chlorides in nucleophilic acyl substitution reactions. libretexts.org

The general mechanism for reactions involving this compound is a nucleophilic acyl substitution, which proceeds via a two-step addition-elimination pathway involving a tetrahedral intermediate. libretexts.org

Nucleophilic Acyl Substitution Pathways

The high reactivity of the acyl chloride moiety allows this compound to react with a wide range of nucleophiles, leading to the formation of various derivatives. These reactions are typically rapid and efficient.

Amidation Reactions with Various Amines

One of the most common applications of acyl chlorides is the formation of amides upon reaction with primary or secondary amines. khanacademy.org The reaction of this compound with an amine (R-NH₂) proceeds through nucleophilic attack by the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen, typically by a second equivalent of the amine or another base, to yield the corresponding N-substituted oxamide (B166460) derivative and an ammonium (B1175870) chloride salt.

General Reaction Scheme: (CH₃)₂NCOCOCl + 2 RNH₂ → (CH₃)₂NCOCONHR + RNH₃⁺Cl⁻

These reactions are often carried out at low temperatures to control their exothermic nature and are fundamental in synthesizing a variety of complex amide structures. fishersci.it

Table 1: Examples of Amidation Reactions

| Amine Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Aniline (B41778) | N¹- (2-(dimethylamino)-2-oxoacetyl)-N²-phenylhydrazinecarboxamide | Typically in an aprotic solvent like DCM or THF with a base (e.g., triethylamine) |

| Benzylamine | N-benzyl-2-(dimethylamino)-2-oxoacetamide | Often performed at 0°C to room temperature in a suitable solvent |

| Piperidine | 1-(2-(dimethylamino)-2-oxoacetyl)piperidine | Reaction with secondary amines proceeds similarly to primary amines |

Esterification Reactions with Hydroxyl-Containing Substrates

Alcohols and phenols can act as nucleophiles, attacking the acyl chloride to form esters. youtube.com These esterification reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The base prevents the protonation of the alcohol, which would deactivate it as a nucleophile.

General Reaction Scheme: (CH₃)₂NCOCOCl + R-OH + Base → (CH₃)₂NCOCOOR + Base·HCl

Table 2: Examples of Esterification Reactions

| Hydroxyl Substrate | Product | Base Catalyst |

|---|---|---|

| Ethanol | Ethyl 2-(dimethylamino)-2-oxoacetate | Pyridine or Triethylamine |

| Phenol | Phenyl 2-(dimethylamino)-2-oxoacetate | Pyridine or Triethylamine |

| 2-Propanol | Isopropyl 2-(dimethylamino)-2-oxoacetate | Pyridine or Triethylamine |

Formation of Other Organic Derivatives

The versatility of this compound extends beyond amidation and esterification. It can react with other nucleophiles to create a diverse range of compounds.

Reaction with Water (Hydrolysis) : In the presence of water, this compound will readily hydrolyze to form 2-(dimethylamino)-2-oxoacetic acid and hydrochloric acid. This reaction is often a competing side reaction if moisture is not excluded from the reaction vessel.

Reaction with Thiolates : Thiolates (RS⁻), being potent nucleophiles, can react to form thioesters, which are important in various biochemical and synthetic contexts.

Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can acylate aromatic rings, such as benzene, to form α-keto aryl ketones.

Table 3: Formation of Other Derivatives

| Nucleophile/Reagent | Product Class | General Product Structure |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | (CH₃)₂NCOCOOH |

| Sodium thiophenoxide (NaSPh) | Thioester | (CH₃)₂NCOCOSPh |

| Benzene / AlCl₃ | α-Keto Aryl Ketone | (CH₃)₂NCOCOPh |

Advanced Reaction Modes and Catalytic Transformations

The presence of both a reactive acyl chloride and a dimethylamino group within the same molecule endows this compound with the potential for complex and valuable transformations. Its participation in sophisticated, metal-catalyzed reactions is an area of significant interest, offering pathways to novel molecular architectures.

Metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, streamlining synthetic routes and minimizing waste. rsc.org The efficiency and selectivity of these reactions often hinge on the presence of a directing group within the substrate, which coordinates to the metal catalyst and positions it for a specific C-H bond cleavage.

Amide functionalities are well-established directing groups in this context, capable of guiding transition metals like palladium and rhodium to effect ortho-C-H functionalization of aromatic rings or activation of C(sp³)–H bonds. nih.govmdpi.com The N,N-dimethylamido group within this compound could theoretically serve such a directing role. While direct experimental evidence for the participation of this compound in such reactions is not extensively documented in the literature, the reactivity of analogous N-acyl compounds provides a strong basis for its potential. For instance, N-acylsaccharins have been successfully employed as coupling partners in rhodium-catalyzed C-H arylation to produce biaryls. nih.gov Similarly, palladium-catalyzed direct oxidative C-H activation and annulation have been achieved with anilides to construct N-acylindoles, showcasing the utility of the amide moiety in guiding the catalytic cycle. nih.govorganic-chemistry.org

The general mechanism for such transformations often involves the coordination of the amide oxygen to the metal center, followed by the cleavage of a proximate C-H bond to form a metallacyclic intermediate. This intermediate can then undergo further reaction with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst. The specific outcomes and efficiency would be dependent on the choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium), ligands, and reaction conditions. nih.govnih.gov

Building on the concept of C-H activation, directed functionalization strategies aim to introduce a wide array of chemical functionalities at specific molecular locations. The N,N-dimethylamido group of this compound is a potential candidate for directing such transformations. The development of simple and versatile amide-based directing groups has been a significant focus in synthetic chemistry. nih.gov For example, the N-methoxy amide directing group has been shown to be broadly applicable for a range of C–H functionalization reactions using palladium, rhodium, and ruthenium catalysts. nih.gov

While specific applications of this compound as a directing group are not widely reported, its structural motifs are present in substrates for various directed reactions. For instance, photoinduced radical cascade strategies have been developed for the functionalization of amides at distal positions through the generation of electrophilic amidyl radicals and subsequent 1,5-hydrogen atom transfer. nih.gov This highlights the potential for the amide portion of the molecule to influence reactivity beyond direct coordination-assisted C-H activation.

Furthermore, the acyl chloride moiety itself can be a reactive handle for various transformations. Palladium-catalyzed decarbonylative cross-coupling reactions of aroyl chlorides are known, enabling the conversion of carboxylic acid derivatives to a range of other functional groups. chemsrc.com The interplay between the directing potential of the dimethylamino group and the reactivity of the oxoacetyl chloride fragment could lead to novel and complex molecular scaffolds.

Decomposition and Stability Studies

The practical utility of any chemical reagent is intrinsically linked to its stability under various conditions. For a highly reactive molecule like this compound, understanding its decomposition pathways is crucial for its synthesis, storage, and application.

The thermal stability of N,N-dialkylcarbamoyl chlorides, which share the N,N-dialkyl-C(=O)Cl moiety with the target compound, has been a subject of mechanistic studies. nih.govnih.govresearchgate.net These studies reveal that the stability and reactivity are influenced by the nature of the alkyl groups. For instance, the introduction of an aryl group, as in N-methyl-N-phenylcarbamoyl chloride, leads to a reduction in the rate of solvolysis compared to N,N-dimethylcarbamoyl chloride, which is attributed to the electron-withdrawing nature of the phenyl group hindering the formation of a carbamoyl (B1232498) cation. nih.gov

While specific thermal degradation data for this compound is scarce, studies on the related compound dimethyl oxalate (B1200264) (DMO) indicate that its decomposition is sensitive to reaction conditions and catalytic surfaces. The stability of DMO is noted to be poor, and its decomposition can be influenced by moisture and surface acidity, leading to the formation of oxalic acid. rsc.org Given that this compound is an acyl chloride derivative of a substituted oxalic acid monoamide, similar sensitivities are plausible. Thermal decomposition could potentially proceed via decarbonylation or through pathways involving the dimethylamino group.

The decarbonylation of acid chlorides is a known transformation, often facilitated by transition metal catalysts such as rhodium(I) complexes. The mechanism of decarbonylation of acid chlorides with chlorotris(triphenylphosphine)rhodium(I) has been studied, providing a framework for understanding such processes. While specific studies on the catalyst-induced decarbonylation of this compound are not prominent in the literature, the general principles are applicable.

The reaction likely proceeds through oxidative addition of the acyl chloride to the metal center, followed by the expulsion of carbon monoxide and subsequent reductive elimination to yield a chlorinated product. The presence of the adjacent carbonyl group in the oxoacetyl structure might influence the energetics and pathway of this process. For comparison, rhodium-catalyzed C-H functionalization with N-acylsaccharins proceeds via decarbonylation, demonstrating that activated amides can undergo such transformations. nih.gov

Environmental factors, particularly moisture, are expected to have a significant impact on the integrity of this compound due to the presence of a highly reactive acyl chloride group. Acyl chlorides are well-known to be moisture-sensitive, readily undergoing hydrolysis to the corresponding carboxylic acid. In the case of this compound, hydrolysis would yield 2-(dimethylamino)-2-oxoacetic acid and hydrochloric acid.

Studies on the solvolysis of N,N-dialkylcarbamoyl chlorides have shown that they readily react with water, with the rate being considerably high. nih.gov For instance, the specific rate of hydrolysis of N,N-dimethylcarbamoyl chloride is significantly higher than that of ethyl chloroformate. nih.gov The stability of moisture-sensitive drugs in pharmaceutical formulations is also known to be highly dependent on the relative humidity (RH) of the environment. nih.govresearchgate.net Therefore, it is imperative to handle and store this compound under strictly anhydrous conditions to maintain its chemical integrity. Safety data for related compounds recommend storage in a dry, cool, and well-ventilated area, protected from moisture. fishersci.com

Computational and Theoretical Insights into Reactivity

Computational chemistry provides a powerful lens through which to investigate the fleeting and often complex nature of reactive molecules. For this compound, theoretical studies are crucial for predicting its behavior and understanding the electronic factors that govern its reactivity. While specific experimental computational studies on this exact molecule are not extensively available in the literature, a comprehensive understanding can be built by drawing parallels with structurally analogous compounds such as dimethylcarbamoyl chloride and oxalyl chloride, and by applying fundamental principles of computational chemistry.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies.

The electronic structure of this compound is significantly influenced by the presence of the electron-donating dimethylamino group and the electron-withdrawing acetyl chloride moiety. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the adjacent carbonyl group through resonance. This n → π* interaction is a key feature of amides and contributes to the planar geometry of the N-C=O fragment and a higher rotational barrier around the C-N bond. nih.govsemanticscholar.org This resonance effect increases the electron density on the amide carbonyl oxygen and reduces the electrophilicity of the amide carbonyl carbon.

Conversely, the acetyl chloride group is highly electrophilic due to the inductive effect of the chlorine atom and the carbonyl group. The carbon atom of the acid chloride is a primary site for nucleophilic attack. The juxtaposition of these two functional groups suggests a molecule with distinct reactive centers.

DFT calculations performed on analogous N,N-dimethylaniline have shown that the dimethylamino group can adopt a quasi-planar structure, facilitating p-π conjugation with an adjacent π-system. researchgate.net In this compound, this would imply significant electronic communication between the dimethylamino group and the adjacent carbonyl.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 121.56 g/mol | PubChem |

| Exact Mass | 121.0294416 Da | PubChem |

| Topological Polar Surface Area | 20.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

This table presents basic computed properties for this compound, providing a foundational dataset for understanding its physical and chemical characteristics. Data sourced from PubChem. nih.gov

Understanding the reaction pathways and the associated transition states is key to predicting the products of a chemical reaction. For this compound, several reaction pathways can be envisaged, primarily involving nucleophilic attack at the highly electrophilic acid chloride carbon.

In solvolysis reactions, for instance with water or alcohols, the mechanism is likely to proceed through a nucleophilic acyl substitution. Mechanistic studies on the solvolysis of the analogous dimethylcarbamoyl chloride suggest that the reaction can proceed through a unimolecular (SN1-like) or bimolecular (SN2-like) pathway depending on the solvent and reaction conditions. nih.gov Given the presence of the adjacent amide group, the possibility of neighboring group participation or anchimeric assistance could also be considered, potentially stabilizing the transition state.

Computational studies on the gas-phase elimination of the related 2-(dimethylamino)ethyl chloride have highlighted the role of the dimethylamino substituent in stabilizing the transition state through electron delocalization. A similar stabilizing effect can be anticipated in reactions involving the acetyl chloride moiety of this compound.

The reaction of oxalyl chloride, another structural analogue, with N,N-dimethylformamide (DMF) to form the Vilsmeier reagent provides insight into the reactivity of the C-Cl bond. wikipedia.org This suggests that the acid chloride of this compound would be highly susceptible to reaction with nucleophilic catalysts or reagents.

Table 2: Comparison of Reactivity in Analogous Acyl Chlorides

| Compound | Observed Reactivity/Mechanism | Reference |

|---|---|---|

| Dimethylcarbamoyl chloride | Undergoes solvolysis via both unimolecular and bimolecular pathways. | nih.gov |

| Oxalyl chloride | Reacts with alcohols to form esters and with DMF to form the Vilsmeier reagent. | wikipedia.org |

This table compares the known reactivity of acyl chlorides structurally similar to this compound, offering insights into its potential chemical behavior.

Chemical reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting and rationalizing the reactivity of molecules. The electrophilicity index (ω), in particular, quantifies the ability of a species to accept electrons.

While a specific electrophilicity index for this compound has not been reported, we can infer its reactivity from its structure. The molecule possesses two carbonyl carbons, but the one in the acid chloride function is expected to be significantly more electrophilic. The electron-donating resonance from the dimethylamino group will decrease the electrophilicity of the amide carbonyl carbon, while the inductive withdrawal from the chlorine atom will enhance the electrophilicity of the acid chloride carbonyl carbon.

Therefore, it is predicted that the global electrophilicity of this compound will be high, driven primarily by the acetyl chloride moiety. In reactions with nucleophiles, the site of attack will almost certainly be the carbon atom of the C(=O)Cl group.

Studies on other electrophilic compounds have shown a strong correlation between the electrophilicity index and their biological or toxicological activity, often related to their ability to react with biological nucleophiles.

Applications of 2 Dimethylamino 2 Oxoacetyl Chloride in Complex Organic Synthesis

Role as a Versatile Building Block in Multi-Step Syntheses

2-(Dimethylamino)-2-oxoacetyl chloride functions as a highly effective electrophile in Friedel-Crafts acylation and related reactions. nih.govorganic-chemistry.org Its utility lies in its capacity to deliver the dimethylglyoxylamide group (-(C=O)-(C=O)N(CH₃)₂) in a single, efficient step. Traditionally, the introduction of this group often required a two-step sequence: acylation with the more aggressive oxalyl chloride to form an intermediate acid chloride, followed by amidation with dimethylamine. nih.gov The use of this compound streamlines this process, offering a milder and more direct route that can be advantageous when working with sensitive substrates. nih.govbohrium.com This reagent provides a stable and convenient source for a key structural unit found in the precursors to numerous complex targets, including pharmaceutically relevant tryptamines and diverse heterocyclic systems like maleimides. nih.govgoogle.com

Synthesis of Indole-Based Scaffolds

The indole (B1671886) ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs. nih.gov The functionalization of the C3-position of the indole nucleus is a common strategy for building molecular complexity. This compound plays a pivotal role in this context by enabling the synthesis of key ketoamide intermediates, which are precursors to valuable substituted tryptamines. google.com

The reaction of an indole with an acylating agent under Friedel-Crafts conditions typically occurs at the electron-rich C3-position. nih.gov A standard method for introducing a two-carbon chain at this position involves acylation with oxalyl chloride, which generates a highly reactive indole-3-glyoxylyl chloride intermediate in situ. nih.gov This intermediate is then typically reacted with a nucleophile, such as dimethylamine, to yield the corresponding amide.

This compound serves as a direct equivalent for this two-step process. It allows for the direct Friedel-Crafts acylation of an indole to install the N,N-dimethylglyoxylamide group, thus forming an indole-3-glyoxylamide (B122210) derivative efficiently. This approach avoids the handling of the often unstable intermediate indole-3-glyoxylyl chloride and the separate addition of the amine. organic-chemistry.org

A prime example of a crucial intermediate formed through this chemistry is 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate clearsynth.comambeed.com. This molecule contains the core N,N-dimethylglyoxylamide functionality attached to a 4-acetoxyindole (B1630585) scaffold. Such intermediates are highly valuable for the subsequent synthesis of tryptamine (B22526) derivatives.

While direct synthesis using the title reagent is conceptually straightforward, a closely related transformation highlights the utility of the functional group. In a documented synthesis of a psilocybin precursor, 4-hydroxyindole (B18505) is first acylated and then amidated to produce the key ketoamide intermediate. This process underscores the importance of the N,N-dimethylglyoxylamide moiety.

Table 1: Synthesis of a Key Ketoamide Intermediate

| Precursor | Reagents | Product | Yield |

|---|---|---|---|

| 4-Hydroxyindole | 1. Oxalyl chloride2. Dimethylamine hydrochloride, Pyridine (B92270) | 2-(4-Hydroxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | Not specified in detail, but reaction proceeds to give the product "exclusively". |

This reaction illustrates the formation of a key ketoamide intermediate analogous to the title compound, which is a critical step toward tryptamine synthesis.

The primary synthetic value of the indole-3-glyoxylamide intermediates is their role as precursors to substituted tryptamines. google.com Tryptamines are a class of monoamine alkaloids that includes many biologically active compounds, such as the neurotransmitter serotonin (B10506) and numerous pharmaceuticals. nih.gov The conversion is typically achieved by the reduction of both the ketone and amide carbonyl groups of the glyoxylamide moiety. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the glyoxylamide side chain into the characteristic 2-(dimethylamino)ethyl group of a substituted N,N-dimethyltryptamine.

A notable example is the reduction of the ketoamide intermediate 2-(4-hydroxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide to produce psilocin, a naturally occurring psychedelic compound.

Table 2: Reduction to a Substituted Tryptamine

| Precursor | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| 2-(4-Hydroxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | Lithium aluminum hydride (LiAlH₄) | 3-(2-(Dimethylamino)ethyl)-1H-indol-4-ol (Psilocin) | THF, Reflux, 4 hours |

This reduction demonstrates the conversion of the ketoamide intermediate into the final tryptamine scaffold.

Construction of Diverse Heterocyclic Systems

The utility of this compound and the intermediates it forms extends beyond tryptamine synthesis into the construction of other complex heterocyclic frameworks.

Bisindolyl maleimides are a class of compounds known for their significant biological activities, including the inhibition of protein kinase C (PKC). nih.gov The synthesis of these molecules often involves the formation of the central maleimide (B117702) ring from indole-based precursors. A key strategy employs a Perkin-type condensation reaction. nih.gov

In this approach, an indole derivative is first treated with oxalyl chloride to generate an indole-3-oxoacetyl chloride. This intermediate then reacts with an indole-3-acetic acid derivative to construct the maleic anhydride (B1165640) core, which can be subsequently converted to the maleimide. nih.gov

Table 3: Key Step in Bisindolyl Maleimide Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(1-Methylindol-3-yl)-2-oxoacetyl chloride (formed in situ from 1-methylindole (B147185) and oxalyl chloride) | 1-Methyl-3-indolylacetic acid | Triethylamine | 3,4-bis(1-methyl-1H-indol-3-yl)furan-2,5-dione (A maleic anhydride precursor) | 36% |

This reaction shows the coupling of an indole-glyoxylyl derivative with an indole-acetic acid derivative to form the core of a bisindolyl system. nih.gov The ketoamide functionality installed by this compound is a related and crucial building block for accessing analogous heterocyclic structures.

The N,N-dimethylglyoxylamide intermediates derived from the reaction of indoles with this compound are structurally related to the intermediates used in these syntheses and can be similarly employed as precursors for a variety of complex, fused heterocyclic systems.

Preparation of Pyridinium (B92312) Salts and Related Adducts

This compound is an effective reagent for the preparation of N-acylpyridinium salts. The reaction proceeds through the nucleophilic attack of the pyridine nitrogen atom on the electrophilic carbonyl carbon of the acid chloride. This displaces the chloride ion and forms a stable pyridinium salt. These salts are not merely products but can also serve as reactive intermediates in further synthetic transformations. rsc.orgresearchgate.net

The general synthesis involves the reaction of pyridine with an acyl chloride, often under anhydrous conditions to prevent hydrolysis of the acid chloride. researchgate.netresearchgate.net The resulting N-acylpyridinium salt is a key structure found in many bioactive compounds and can act as an activator for various nucleophilic reactions. rsc.orgresearchgate.net The reaction between this compound and a substituted pyridine would yield a 1-(2-(dimethylamino)-2-oxoacetyl)pyridinium chloride derivative.

The formation of these adducts is typically rapid and efficient. The reaction conditions can be tailored, but generally involve mixing the reagents in a suitable aprotic solvent. The product can often be isolated as a stable crystalline solid. Structurally similar pyridinium surfactants have been synthesized by reacting N-alkyl-2-chloroacetamide with pyridine, highlighting the general applicability of this reaction type. researchgate.net

Table 1: Representative Reaction for Pyridinium Salt Formation

| Reactants | Reagent | Product Type | General Conditions |

| This compound | Pyridine | 1-(2-(Dimethylamino)-2-oxoacetyl)pyridinium chloride | Anhydrous aprotic solvent (e.g., Dichloromethane) |

| N-Alkyl-2-chloroacetamide researchgate.net | Pyridine | 1-(2-(Alkylamino)-2-oxoethyl)pyridinium chloride | Reflux in solvent |

| Acetyl chloride researchgate.net | Pyridine | N-Acetylpyridinium chloride | Anhydrous conditions, low temperature |

Formation of Other Nitrogen-Containing Heterocycles (e.g., Diamide (B1670390) Derivatives)

The utility of this compound extends to the synthesis of more complex nitrogen-containing heterocycles. Its role as a potent acylating agent allows for the formation of amide bonds, which are fundamental linkages in a vast array of heterocyclic compounds, including diamide derivatives. nih.govsciencepublishinggroup.com Diamide structures, in particular, are prominent in modern insecticides and pharmaceuticals, acting on targets like ryanodine (B192298) receptors. researchgate.netnih.govnih.gov

A common strategy involves the reaction of this compound with a bifunctional substrate, such as an amino-substituted aniline (B41778) or a similar aromatic amine. This reaction forms an intermediate containing both the newly formed amide and the dimethylamino-oxoacetyl moiety. This intermediate can then undergo subsequent intramolecular cyclization or further functionalization to yield various heterocyclic systems. mdpi.comfrontiersin.org

For instance, the synthesis of anthranilic diamide derivatives often involves the coupling of a substituted anthranilic acid with an appropriate amine, followed by cyclization. nih.govsci-hub.se By substituting one of the coupling partners with this compound, novel diamide structures can be accessed. The reaction with an ortho-amino-substituted aromatic carboxylic acid or amine could lead to precursors for quinazolinones or other fused heterocyclic systems.

Table 2: Examples of Diamide Scaffolds Accessible via Acylation

| Starting Material Backbone | Acylating Agent | Potential Product Class | Relevance |

| Anthranilic Acid Derivative | This compound | Anthranilic Diamide Analogue | Insecticidal Agents nih.gov |

| o-Phenylenediamine | This compound | Benzimidazole Precursor | Antimicrobial, Antiviral Agents mdpi.com |

| α-Amino Acid | This compound | N-Acyl Amino Acid (Diamide) | Bioactive Peptidomimetics researchgate.netsci-hub.se |

Precursor in Targeted Total Synthesis Strategies

In the realm of total synthesis, the strategic selection of starting materials and intermediates is paramount. This compound serves as a valuable C3N1 building block, capable of introducing a specific, functionalized unit into a complex molecular target.

Intermediate in the Synthesis of Natural Product Analogues

While not always a fragment of a natural product itself, this compound is an ideal reagent for creating pseudo-natural products or natural product analogues. These are synthetic compounds designed to mimic the structural complexity and biological relevance of natural products. nih.gov A common strategy in medicinal chemistry and chemical biology is to take a known bioactive scaffold and modify it with various building blocks to explore the structure-activity relationship (SAR).

The compound's reactivity allows it to be efficiently coupled to a core intermediate, introducing the N,N-dimethyloxamoyl group. This functional group can influence the molecule's properties, such as solubility, polarity, and ability to form hydrogen bonds, potentially modulating its biological activity. This approach aligns with divergent synthesis strategies, where a common intermediate is used to generate a library of structurally diverse compounds for high-throughput screening. nih.gov For example, attaching the dimethylamino-oxoacetyl moiety to a complex alkaloid or terpene core can generate novel analogues with potentially enhanced or different biological profiles.

Utility in Accessing Complex Organic Frameworks

The construction of complex organic frameworks often relies on robust and high-yielding reactions to assemble molecular components. The acylation reaction involving this compound is a prime example of such a transformation. It can be used to link different parts of a molecule or to set the stage for subsequent, complexity-building reactions. mdpi.com

The introduction of the dimethylamino-oxoacetyl group does more than just add a fragment; it installs two key functional handles—a tertiary amine and a carbonyl group. These groups can participate in a variety of subsequent chemical transformations. The carbonyl group can be a site for nucleophilic addition, condensation reactions, or reductions. The dimethylamino group can act as a directing group, a base, or a nucleophile in other synthetic steps. This dual functionality makes it a strategic component in designing synthetic routes toward intricate three-dimensional structures, such as those found in novel materials or pharmacologically active agents.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the precise molecular structure of compounds formed in reactions with 2-(Dimethylamino)-2-oxoacetyl chloride. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms and the nature of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

In the case of products derived from this compound, such as N,N-dimethyl-2-oxo-2-(phenylamino)acetamide (formed by reaction with aniline), NMR spectroscopy offers unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for each type of proton. Due to restricted rotation around the amide C-N bond, the two methyl groups of the dimethylamino moiety are often non-equivalent, appearing as two separate singlets. youtube.com This phenomenon is a hallmark of N,N-dimethylamides. youtube.com Protons on atoms adjacent to the amide and carbonyl groups will have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. The carbonyl carbons of the two amide groups are particularly diagnostic, appearing significantly downfield (160-180 ppm) due to the deshielding effect of the electronegative oxygen atoms. libretexts.orgresearchgate.net The carbons of the dimethylamino group typically resonate in the 30-40 ppm range. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative Product: N,N-dimethyl-2-oxo-2-(phenylamino)acetamide in CDCl₃ Data are estimated based on typical values for N,N-dimethylamides and related structures.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dimethylamino | N-CH₃ | ~2.9 (singlet) | ~36 |

| Dimethylamino | N-CH₃ | ~3.1 (singlet) | ~38 |

| Oxamide (B166460) | C=O (amide) | - | ~163 |

| Acetamide | C=O (amide) | - | ~165 |

| Phenyl | Aromatic C-H | 7.1-7.6 (multiplet) | 120-140 |

| Phenyl | Amide N-H | ~8.5 (broad singlet) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula, a critical step in identifying unknown reaction products. wikipedia.org

For instance, if a reaction involving this compound yields a product with a nominal mass of 192, HRMS can distinguish between possible molecular formulas by comparing the measured accurate mass to the calculated exact masses of the candidates.

Table 2: Example of HRMS for Distinguishing Compounds with Nominal Mass 192

| Molecular Formula | Nominal Mass | Calculated Exact Mass |

| C₁₀H₁₂N₂O₂ | 192 | 192.08988 |

| C₁₁H₁₆O₃ | 192 | 192.10995 |

| C₈H₈N₄O₂ | 192 | 192.06473 |

| C₁₂H₁₆N₂ | 192 | 192.13135 |

By providing a mass measurement with an error of less than 5 ppm, HRMS can definitively identify the correct elemental composition of a product, thereby confirming the outcome of a chemical transformation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations (stretching, bending) of molecular bonds at specific frequencies.

For this compound itself, the most prominent features in its IR spectrum would be the very strong absorption band of the acyl chloride carbonyl (C=O) group, which appears at a high frequency. blogspot.com In its reaction products, such as amides, this band is replaced by a new carbonyl absorption at a lower frequency, known as the "Amide I" band. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound and its Amide Derivatives

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Notes |

| Acyl Chloride (in starting material) | C=O Stretch | 1775 - 1810 | Very strong and sharp absorption. blogspot.com |

| Tertiary Amide (in product) | C=O Stretch (Amide I) | 1630 - 1680 | Strong absorption, typically at a lower frequency than ketones. libretexts.org |

| C-N Bonds | C-N Stretch | 1250 - 1350 | Medium to strong absorption. |

The disappearance of the acyl chloride C=O peak and the appearance of the amide C=O peak provide clear evidence that the desired reaction has occurred.

Chromatographic Methods for Reaction Monitoring and Purity Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a reaction by separating reactants, products, and byproducts, and for assessing the purity of the final isolated compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating the components of a mixture in solution. hta-it.com It is widely used to monitor the consumption of starting materials and the formation of products over time, allowing for the optimization of reaction conditions.

Products derived from this compound are often polar and may lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. libretexts.org In such cases, pre-column derivatization is employed. This involves reacting the analyte with a "tagging" reagent that introduces a chromophore or fluorophore, significantly enhancing detection sensitivity. journalajacr.comwelch-us.com

Table 4: Representative HPLC Method for Analysis of a Reaction Mixture

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B), both with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Derivatization (if needed) | Pre-column reaction with a UV-active reagent (e.g., benzoyl chloride). journalajacr.com |

By integrating the peak areas in the chromatogram, the relative concentrations of each component can be determined, providing quantitative data on reaction conversion and product purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. wikipedia.org This hyphenated technique is the definitive tool for identifying reaction products and impurities, even at trace levels. nebiolab.com

As the separated components elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer, which determines the mass-to-charge ratio (m/z) of each component. nih.gov This provides molecular weight information for every peak in the chromatogram, enabling positive identification of the main product, intermediates, and any side products. chemaxon.comcreative-proteomics.com Tandem MS (LC-MS/MS) can further fragment the ions to provide structural information, increasing the confidence of identification. creative-proteomics.com

Table 5: Application of LC-MS in Reaction Analysis

| Feature | Description |

| Separation | HPLC separates components based on their physicochemical properties (e.g., polarity). |

| Ionization Source | Electrospray Ionization (ESI) is common for polar organic molecules. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers provide m/z data. |

| Data Output | A chromatogram showing separated peaks, with a mass spectrum for each peak. |

| Primary Use | Unambiguous identification of reaction products and impurities by correlating retention time with accurate mass data. |

By utilizing this combination of spectroscopic and chromatographic methods, researchers can gain a complete and detailed understanding of the chemistry of this compound and its derivatives.

Other Characterization Techniques for Confirming Chemical Transformations

Beyond routine spectroscopic methods, other analytical techniques offer deeper insights into the atomic and molecular composition of a substance. These methods are particularly important for validating the empirical formula and, where applicable, determining the precise three-dimensional arrangement of atoms in the solid state.

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₄H₈ClNO, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, chlorine, nitrogen, and oxygen. This analysis is a critical quality control step after synthesis to verify that the desired product has been obtained. While specific experimental data for this compound is not widely reported in publicly available research literature, the theoretical values provide a benchmark for any future analysis.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 39.55 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.64 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 29.17 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 11.53 |

| Oxygen | O | 15.999 | 1 | 15.999 | 13.17 |

| Total Molecular Weight | 121.567 g/mol |

This technique is applicable only if the compound can be grown as a single crystal of suitable quality. For a reactive liquid or a compound that does not readily crystallize, this analysis is not feasible. In the case of this compound, which is often supplied as a liquid or a low-melting solid, obtaining a single crystal suitable for X-ray diffraction may be challenging. A thorough review of scientific literature reveals a lack of published crystallographic data for this specific compound. Therefore, its solid-state structure, including parameters such as the crystal system, space group, and unit cell dimensions, has not been reported. The absence of this information in scientific databases suggests that either the compound has not been successfully crystallized and analyzed by this method, or the results have not been made publicly available.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Green Synthetic Approaches

The pursuit of green chemistry principles is a major driver for innovation in chemical synthesis. For 2-(Dimethylamino)-2-oxoacetyl chloride, future research will likely prioritize the development of more sustainable manufacturing processes. This involves moving away from hazardous reagents and minimizing waste generation.

Current synthetic routes often rely on traditional chlorinating agents like oxalyl chloride or thionyl chloride, which present safety and environmental challenges. chemicalbook.comgoogle.com A key area of future research will be the exploration of alternative, greener chlorinating agents or catalytic methods that avoid stoichiometric toxic reagents. The use of alternative energy sources, such as mechanochemistry or flow chemistry, could also lead to more efficient and safer production methods. mdpi.com Flow chemistry, in particular, offers advantages in handling hazardous materials and improving reaction control, which is highly relevant for the synthesis of reactive compounds like acyl chlorides.

| Aspect | Traditional Synthesis | Potential Green Approaches |

| Chlorinating Agent | Oxalyl chloride, Thionyl chloride | Catalytic chlorination, Use of solid-supported reagents |

| Solvents | Dichloromethane (B109758), Chloroform | Greener solvents (e.g., 2-MeTHF, Cyrene), Solvent-free conditions |

| Energy Input | Conventional heating | Microwave irradiation, Flow chemistry, Mechanochemistry |

| Waste Products | Acidic gases (HCl, SO2), Chlorinated organic waste | Recyclable catalysts, Reduced byproducts |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While this compound is primarily used as an acylating agent, its full reactive potential is likely yet to be realized. Future research is expected to uncover novel reactivity patterns that go beyond its current applications. This could involve its use in catalytic cycles, where it may act as a precursor to reactive intermediates.

Recent studies on related compounds like oxalyl chloride have shown its utility in a wide range of transformations including chlorination, oxidation, and cyclization reactions. researchgate.netdergipark.org.tr Similar explorations with this compound could reveal new synthetic possibilities. For instance, its reaction with specific substrates under photochemical or electrochemical conditions could lead to unprecedented chemical transformations. The development of new catalysts could also unlock new reaction pathways, enabling its use in, for example, C-H activation or cross-coupling reactions.

Expansion of Applications in the Synthesis of Diverse Organic Molecules

The unique reactivity of this compound makes it a valuable tool for the synthesis of a wide array of organic molecules. Future research will likely focus on expanding its application in the synthesis of complex and functionally diverse compounds, including pharmaceuticals, agrochemicals, and materials.

Its ability to act as a bifunctional reagent could be exploited in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. dergipark.org.tr Furthermore, its use in the preparation of monomers could lead to the development of novel polymers with unique properties. The reagent's utility in late-stage functionalization, where a specific functional group is introduced at a late step in a complex synthesis, is another promising area for future investigation.

| Molecular Class | Potential Application of this compound |

| Heterocycles | Synthesis of nitrogen- and oxygen-containing ring systems. |

| Peptides | Use as a coupling reagent in peptide synthesis. |

| Functional Polymers | Preparation of monomers for polymerization. |

| Complex Natural Products | Key intermediate in multi-step total synthesis. |

Integration with Automation and High-Throughput Experimentation Platforms

The increasing use of automation and high-throughput experimentation (HTE) in chemical research presents a significant opportunity for the application of this compound. Its high reactivity and potential for clean reaction profiles make it well-suited for use in automated synthesis platforms.

HTE platforms can be used to rapidly screen a large number of reaction conditions, allowing for the quick optimization of reactions involving this reagent. researchgate.net This can accelerate the discovery of new applications and the development of more efficient synthetic protocols. The integration of this reagent into automated workflows could streamline the synthesis of compound libraries for drug discovery and materials science, significantly increasing research productivity.

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced computational modeling, such as Density Functional Theory (DFT), can provide deep insights into the reactivity and reaction mechanisms of this compound. researchgate.net

Future research will likely leverage computational modeling to:

Predict Reactivity: Accurately predict the outcome of reactions with different substrates, guiding experimental design.

Elucidate Reaction Mechanisms: Understand the detailed steps of reactions involving this reagent, enabling the rational design of improved catalysts and reaction conditions.

Design Novel Reactions: In silico screening of potential new reactions could identify promising avenues for experimental investigation.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new synthetic methodologies based on this compound.

| Area of Investigation | Computational Method | Potential Outcome |

| Reaction Energetics | DFT, ab initio methods | Prediction of reaction feasibility and product selectivity. |

| Transition State Analysis | QST2, Nudged Elastic Band | Understanding of reaction barriers and mechanistic pathways. |

| Solvent Effects | Implicit/Explicit solvent models | Optimization of reaction conditions for improved yield and selectivity. |

| Catalyst Design | Molecular docking, QM/MM | Design of new catalysts for novel transformations. |

Q & A

Q. What are the established synthetic routes for 2-(dimethylamino)-2-oxoacetyl chloride, and what critical reaction conditions govern its formation?

- Methodological Answer: The synthesis typically involves reacting oxalyl chloride with dimethylamine derivatives. A two-step approach is common:

Formation of the acid precursor: Dimethylamine reacts with ethyl oxalyl chloride in anhydrous conditions (e.g., THF or DCM) to form ethyl 2-(dimethylamino)-2-oxoacetate. This step requires strict temperature control (0–5°C) to prevent side reactions .

Conversion to acyl chloride: The ester intermediate is hydrolyzed to 2-(dimethylamino)-2-oxoacetic acid using NaOH or HCl, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux (40–60°C) .

Critical conditions include moisture-free environments, stoichiometric excess of SOCl₂ (1.5–2 eq), and inert gas purging to stabilize the reactive acyl chloride .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer:

- FT-IR: A strong carbonyl (C=O) stretch near 1770–1790 cm⁻¹ and a C-Cl stretch at ~750–800 cm⁻¹ confirm the acyl chloride group. The dimethylamino group shows N-H stretching (if protonated) at 3300–3500 cm⁻¹ .

- ¹H NMR (CDCl₃): The dimethylamino group appears as a singlet at δ 2.8–3.2 ppm. The carbonyl proton (if enol tautomer exists) may show a downfield shift (~δ 10–12 ppm) due to hydrogen bonding .

- ¹³C NMR: The carbonyl carbons (oxo and acyl chloride) resonate at δ 165–175 ppm, while the dimethylamino carbon appears at δ 35–45 ppm .

Advanced Research Questions

Q. How does the dimethylamino group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer: The dimethylamino group acts as an electron-donating substituent, reducing electrophilicity at the carbonyl carbon compared to unsubstituted acyl chlorides (e.g., chloroacetyl chloride). This lowers reaction rates with weak nucleophiles (e.g., alcohols) but enhances stability in polar aprotic solvents like DMF. Researchers should optimize reactions by:

Q. What factors contribute to discrepancies in reported yields for reactions involving this compound?

- Methodological Answer: Yield variations arise from:

- Purity of starting materials: Trace moisture degrades the acyl chloride. Use freshly distilled SOCl₂ and molecular sieves.

- Solvent choice: Reactions in DCM show higher yields (70–85%) than THF (50–60%) due to better solubility of intermediates.

- Workup protocols: Rapid quenching with ice-cold water minimizes hydrolysis. Comparative studies recommend pH-controlled extraction (pH 6–7) to isolate the product .

Q. How can researchers assess the hydrolytic stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies:

Kinetic analysis: Monitor hydrolysis rates in D₂O/CDCl₃ mixtures via ¹H NMR. The half-life (t₁/₂) at 25°C is typically 2–4 hours.

Temperature dependence: Store samples at −20°C (anhydrous) vs. 4°C (humid) and quantify degradation by HPLC. Data shows >90% purity retention at −20°C after 30 days.

Additive screening: Stabilize with desiccants (e.g., CaCl₂) or antioxidants (e.g., BHT) to extend shelf life .

Q. What role does this compound play in the synthesis of heterocyclic compounds, and how can reaction pathways be optimized?

- Methodological Answer: The compound is a key electrophile in constructing nitrogen-containing heterocycles (e.g., quinoxalines, acridines):

- Cyclocondensation: React with diamines (e.g., o-phenylenediamine) in refluxing toluene to form quinoxaline-2,3-diones (70–80% yield). AlCl₃ (5 mol%) enhances regioselectivity .

- Friedel-Crafts acylation: Use in acridan-fused systems (e.g., 2-(4-Methylacridin-10-yl)-2-oxoacetyl chloride) with AlCl₃ catalysis. Optimize by pre-complexing the substrate with Lewis acids to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.